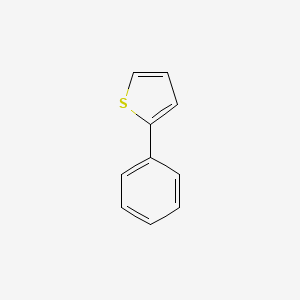

2-Phenylthiophene

概述

描述

OSM-S-468 是一种属于氨基噻吩并嘧啶类化合物,已被研究用于治疗疟疾的潜在应用。该化合物是开源疟疾项目的组成部分,该项目旨在通过开源协作开发新的抗疟疾药物。OSM-S-468 对恶性疟原虫表现出有希望的活性,恶性疟原虫是导致最严重形式的疟疾的寄生虫。

作用机制

OSM-S-468 的作用机制涉及抑制恶性疟原虫天冬酰胺 tRNA 合成酶 (PfAsnRS)。这种酶对寄生虫的蛋白质合成至关重要。OSM-S-468 作为一种前抑制剂,与酶的活性位点形成共价加合物,从而阻断其活性。 这种抑制导致蛋白质合成中断和氨基酸饥饿反应的激活,最终导致寄生虫死亡 .

类似化合物:

OSM-S-106: 另一种具有类似抗疟疾活性的氨基噻吩并嘧啶化合物。

TCMDC-135294: 从 GSK 库中鉴定的结构相关的化合物。

比较: OSM-S-468 在特异性抑制 PfAsnRS 方面是独一无二的,而其他类似化合物可能针对不同的酶或途径。例如,OSM-S-106 也抑制蛋白质合成,但通过不同的机制,涉及与不同酶形成共价加合物。 这些化合物之间的结构差异导致了它们独特的生物活性以及潜在的治疗应用 .

生化分析

Biochemical Properties

2-Phenylthiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as thiophene-S-oxide and thiophene epoxide . These intermediates can further interact with other biomolecules, potentially leading to covalent modifications and alterations in their function.

Cellular Effects

This compound affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, this compound can impact cellular metabolism by altering the flux through specific metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit certain cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo metabolic degradation, leading to the formation of reactive intermediates that may have prolonged effects on cells . These long-term effects can include alterations in cellular signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or metabolic processes. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of thiophene-S-oxide and thiophene epoxide . These metabolites can further participate in various biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors plays a crucial role in determining the compound’s metabolic fate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, the compound may be transported across cellular membranes by specific transporters, affecting its intracellular concentration and distribution . These interactions can impact the compound’s overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These interactions can influence the compound’s biochemical properties and cellular effects.

准备方法

合成路线和反应条件: OSM-S-468 的合成涉及氨基噻吩并嘧啶骨架的构建。该过程通常从制备噻吩起始原料开始,然后形成噻吩并嘧啶核心反应条件通常涉及使用钯催化的交叉偶联反应,例如 Suzuki 或 Buchwald-Hartwig 胺化,在受控温度和压力条件下 .

工业生产方法: OSM-S-468 的工业生产可能会遵循类似的合成路线,但规模更大。这将涉及优化反应条件以确保高收率和纯度,以及实施有效的纯化技术。使用连续流动反应器和自动化合成平台可以提高生产过程的可扩展性和可重复性。

化学反应分析

反应类型: OSM-S-468 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成亚砜或砜。

还原: 还原反应可以将硝基转化为胺或还原双键。

取代: 亲核取代反应可以在噻吩并嘧啶骨架上引入不同的官能团。

常用试剂和条件:

氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 条件通常涉及在极性非质子溶剂中使用氢化钠或碳酸钾等碱。

主要产物: 从这些反应中形成的主要产物取决于特定的取代基和反应条件。例如,氧化可以产生亚砜或砜,而还原可以产生胺或还原的杂环。

科学研究应用

OSM-S-468 具有多种科学研究应用,包括:

化学: 它作为合成具有潜在生物活性的各种衍生物的宝贵中间体。

生物学: 该化合物用于研究疟疾感染中涉及的生化途径和分子靶标。

医学: OSM-S-468 正在作为抗疟疾药物的潜力进行研究,研究重点是其疗效、毒性和作用机制。

工业: 该化合物独特的结构使其成为开发新型药物和农用化学品的候选者。

相似化合物的比较

OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

TCMDC-135294: A structurally related compound identified from a GSK library.

Comparison: OSM-S-468 is unique in its specific inhibition of PfAsnRS, whereas other similar compounds may target different enzymes or pathways. For example, OSM-S-106 also inhibits protein synthesis but through a different mechanism involving the formation of a covalent adduct with a different enzyme. The structural differences between these compounds contribute to their distinct biological activities and potential therapeutic applications .

属性

IUPAC Name |

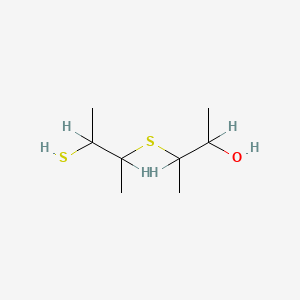

2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGDKFLFAYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876227 | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-55-8, 56842-14-9 | |

| Record name | 2-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-phenylthiophene?

A1: this compound has the molecular formula C10H8S and a molecular weight of 160.24 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound. For instance, research has focused on its electronic absorption spectra in both polar and non-polar solvents , revealing insights into the interaction between the thienyl and phenyl chromophores. Additionally, studies utilizing Femtosecond Stimulated Raman Scattering (FSRS) have provided valuable data on the vibrational modes and excited-state dynamics of the molecule.

Q3: Does this compound exhibit any mesophase behavior?

A3: While this compound itself is not known to be mesogenic, researchers have synthesized various derivatives by attaching flexible chains or polar groups to the molecule. This modification has led to the observation of smectic and columnar mesophases in these derivatives. These findings highlight the potential of using this compound as a building block for liquid crystal materials.

Q4: What is known about the stability of this compound?

A4: this compound exhibits good stability under various conditions. Studies have investigated its photostability when incorporated into organic dyes for solar cell applications. The results showed that the incorporation of this compound as a donor unit led to enhanced stability compared to reference dyes.

Q5: What are the common synthetic approaches to prepare this compound?

A5: Several synthetic routes have been established for this compound. A notable method involves the reaction of unsaturated carbonyl compounds with activated sulfur, leading to the formation of this compound along with other sulfur-containing heterocycles. Another approach utilizes a palladium(II)-catalyzed oxidative cross-coupling reaction between phenylboronic acid and ethyl thiophen-3-yl acetate.

Q6: Can this compound undergo carbon skeletal rearrangements?

A6: Research utilizing 13C-labelled this compound under electron impact conditions revealed carbon skeletal rearrangements within the thiophene ring and migration of the phenyl substituent. The degree of scrambling was found to be partially dependent on the energy of the electron beam, suggesting a complex interplay of factors influencing the rearrangement process.

Q7: How does this compound react under photochemical conditions?

A7: Computational studies employing CASSCF and MP2-CAS methods have been conducted to understand the photochemical isomerization pathways of this compound. The results suggest that the reaction proceeds through a conical intersection mechanism, providing a more accurate explanation compared to previously proposed pathways.

Q8: Has this compound been investigated for its biological activity?

A9: Yes, this compound has been identified as a potential anti-diabetic agent in a study that profiled the bioactive compounds present in the phenolic extract of the brown algae Choonospora minima. This finding suggests that this compound might possess biological activity and warrants further investigation in relevant biological systems.

Q9: Are there any computational studies focused on this compound?

A10: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations have been used to investigate its Raman intensities, revealing discrepancies between theoretical predictions and experimental observations. These findings highlight the importance of considering factors like inter-ring torsion angles and the limitations of DFT methods when studying such conjugated systems.

Q10: Has this compound been explored in the context of drug discovery?

A11: this compound has emerged as a key scaffold in the development of inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2. These studies have demonstrated that this compound derivatives exhibit potent inhibitory activity against PLpro, effectively blocking viral replication in cell-based assays. The high potency and slow off-rates of these inhibitors have been attributed to their unique binding interactions with the enzyme, including the formation of a novel "BL2 groove" and mimicking the binding of ubiquitin.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。